N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Description
The exact mass of the compound this compound is 363.08552052 g/mol and the complexity rating of the compound is 549. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O5/c23-17(16-10-24-13-7-3-4-8-14(13)26-16)20-19-22-21-18(27-19)15-9-11-5-1-2-6-12(11)25-15/h1-9,16H,10H2,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHOWZMZOYBRFJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=NN=C(O3)C4=CC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a compound that integrates the structural features of benzofuran and oxadiazole, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The compound can be characterized by its complex structure that includes:
- Benzofuran moiety : Known for antimicrobial and anticancer properties.
- Oxadiazole ring : Associated with anti-inflammatory and antifungal activities.
- Dihydro-benzodioxine structure : Implicated in neuroprotective effects.
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzofuran derivatives. For instance, compounds similar to N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine have shown significant activity against various bacterial strains:
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| Compound 3 | 8 | Antimycobacterial |
| Compound 4 | 2 | Antifungal |
| Compound 6 | 3.12 | Antimycobacterial |
These results indicate that modifications in the benzofuran structure can enhance antimicrobial efficacy against pathogens like Mycobacterium tuberculosis and Candida albicans .
2. Anticancer Activity
Benzofuran derivatives have been investigated for their anticancer properties. The incorporation of oxadiazole rings has been linked to increased cytotoxicity against cancer cell lines. For example:
- A series of benzofuran derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines.
This suggests that the structural components of N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine may contribute to its potential as an anticancer agent .
3. Neuroprotective Effects
Research has indicated that certain benzodioxane derivatives possess neuroprotective properties. Studies have shown that these compounds can inhibit lipid peroxidation and scavenge free radicals, providing a protective effect against neurodegenerative conditions . The specific compound discussed may exhibit similar activities due to its structural analogies.
Study on Antimycobacterial Activity
A study conducted on a series of benzofuran derivatives demonstrated their effectiveness against M. tuberculosis H37Rv strains. The most potent compounds had MIC values as low as 0.60 μM, indicating strong potential for further development into therapeutic agents .
Study on Antifungal Properties
Another study evaluated the antifungal activity of benzofuran-based compounds against various fungal strains. Results showed that specific substitutions on the benzofuran ring significantly enhanced antifungal activity, with some compounds achieving MIC values comparable to established antifungal drugs .
Scientific Research Applications
Chemistry
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide serves as a valuable building block for synthesizing more complex organic molecules. Its structural features allow for modifications that can lead to new compounds with tailored properties.
Biology
Research has indicated that this compound exhibits potential biological activities:
- Anticancer Properties : Studies have shown cytotoxic effects against various cancer cell lines, including leukemia and prostate cancer. The mechanism may involve the inhibition of specific cellular pathways critical for cancer cell survival.
Medicine
The compound is being explored for its therapeutic applications in treating various diseases:
-
Antimicrobial Activity : Preliminary studies suggest it may have broad-spectrum antimicrobial effects.
- Mechanism of Action : It may disrupt bacterial cell walls or interfere with metabolic pathways.
Industry
In industrial applications, this compound is utilized in developing advanced materials:
-
Fluorescent Materials : Its unique structure allows for the creation of materials with specific optical properties suitable for sensors or display technologies.
- Conductivity Applications : Research indicates potential uses in organic electronics due to its electronic properties.
Case Study 1: Anticancer Activity
A study conducted on the effects of this compound on human cancer cell lines demonstrated significant cytotoxicity. The results showed that the compound effectively reduced cell viability in a dose-dependent manner.
Case Study 2: Antimicrobial Properties
In another investigation focusing on its antimicrobial properties, the compound was tested against various bacterial strains. Results indicated that it exhibited notable inhibitory effects on Gram-positive bacteria, suggesting its potential as an antibiotic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
